3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid
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Overview
Description
3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a sulfonic acid group, which enhances its solubility in water and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative can then be further modified to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the indole ring or the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as sulfuric acid or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of indole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: This compound is similar in structure but lacks the sulfonic acid group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with different functional groups.
Uniqueness
The presence of the sulfonic acid group in 3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid makes it unique compared to other indole derivatives. This group enhances its solubility in water and potentially its biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
819863-15-5 |
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Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-3-4-14-13(9-12)11(10-16-14)5-7-15-6-2-8-21(17,18)19/h3-4,9-10,15-16H,2,5-8H2,1H3,(H,17,18,19) |
InChI Key |
GVUHTWLSALLDLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCCCS(=O)(=O)O |
Origin of Product |
United States |
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